methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
Brand Name: Vulcanchem
CAS No.: 894049-98-0
VCID: VC6206307
InChI: InChI=1S/C10H12N4O3S/c1-3-6(9(16)17-2)18-10-12-7-5(4-11-14-7)8(15)13-10/h4,6H,3H2,1-2H3,(H2,11,12,13,14,15)
SMILES: CCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1
Molecular Formula: C10H12N4O3S
Molecular Weight: 268.29

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

CAS No.: 894049-98-0

Cat. No.: VC6206307

Molecular Formula: C10H12N4O3S

Molecular Weight: 268.29

* For research use only. Not for human or veterinary use.

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate - 894049-98-0

Specification

CAS No. 894049-98-0
Molecular Formula C10H12N4O3S
Molecular Weight 268.29
IUPAC Name methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate
Standard InChI InChI=1S/C10H12N4O3S/c1-3-6(9(16)17-2)18-10-12-7-5(4-11-14-7)8(15)13-10/h4,6H,3H2,1-2H3,(H2,11,12,13,14,15)
Standard InChI Key QZNRBQCJJZPGBW-UHFFFAOYSA-N
SMILES CCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic system combining pyrazole and pyrimidine rings, stabilized by conjugated π-electrons.

  • Thioether bridge (-S-): Connects the C6 position of the pyrazolo[3,4-d]pyrimidine to the butanoate side chain, enhancing metabolic stability compared to oxygen analogs.

  • Methyl butanoate group: Introduces steric bulk and lipophilicity, influencing bioavailability and target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₃S
Molecular Weight344.39 g/mol
IUPAC NameMethyl 2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate
CAS Registry Number850911-73-8
SMILESCCC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1
Topological Polar Surface Area113 Ų

The thioether linkage and ester group contribute to a balanced logP value (~2.8), suggesting moderate membrane permeability.

Synthetic Methodologies

Conventional Synthesis Routes

Synthesis typically involves sequential heterocycle formation and functionalization:

  • Pyrazolo[3,4-d]pyrimidine Core Construction:

    • Condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions yields the pyrimidine ring .

    • Oxidation at C4 introduces the ketone group.

  • Thioether Formation:

    • Nucleophilic substitution at C6 using 2-mercaptobutanoic acid methyl ester in the presence of a base (e.g., K₂CO₃).

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Pyrimidine ring formationHCl/EtOH, reflux, 6 h68%
2Thioether couplingK₂CO₃, DMF, 80°C, 12 h52%

Green Chemistry Approaches

Recent efforts emphasize solvent-free mechanochemical synthesis and microwave-assisted reactions to reduce waste and improve efficiency . For example, microwave irradiation (150 W, 110°C) shortens reaction times from hours to minutes while maintaining yields ≥60% .

Biological Activities and Mechanisms

Table 3: Cytotoxicity Profile (NCI-60 Panel)

Cell LineGI₅₀ (μM)Target Pathway
CCRF-CEM (Leukemia)0.018Bcl-2/Bax imbalance
MDA-MB-468 (Breast)0.267EGFR/PI3K-Akt
A549 (Lung)1.45ROS-mediated apoptosis

Anti-Inflammatory Activity

In murine models, analogs suppress TNF-α and IL-6 production by 72% and 65%, respectively, via NF-κB pathway inhibition. The thioether group enhances redox modulation, reducing oxidative stress in macrophages .

Advanced Research Findings

Structure-Activity Relationships (SAR)

  • C6 Thioether Substitution: Replacing sulfur with oxygen decreases EGFR affinity by 15-fold, highlighting the critical role of sulfhydryl interactions .

  • Ester vs. Carboxylic Acid: Methyl ester improves cellular uptake (logP = 2.8) versus free acid (logP = 1.2), but hydrolyzes in vivo to the active metabolite.

Pharmacokinetic Profiling

  • Metabolic Stability: Hepatic microsomal t₁/₂ = 42 min (human), with primary metabolites being sulfoxide and des-methyl ester derivatives.

  • Blood-Brain Barrier Penetration: Moderate (BB ratio = 0.3) due to P-gp efflux .

Future Directions and Challenges

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) enhances tumor accumulation 3.2-fold in xenograft models, reducing off-target toxicity .

Resistance Mechanisms

ATP-binding cassette (ABC) transporter upregulation remains a hurdle, necessitating combination therapies with P-gp inhibitors like tariquidar .

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